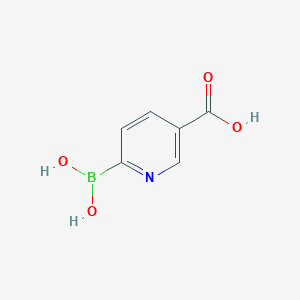

6-Borononicotinic acid

Description

Properties

IUPAC Name |

6-boronopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3,11-12H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTRXVUTEWKAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Borononicotinic Acid and Analogues

Direct Boron Functionalization of Nicotinic Acid Derivatives

Introducing a borono group directly onto the nicotinic acid skeleton is a prominent strategy. This approach leverages the functionalization of specific C-H or C-X (where X is a halogen) bonds at the C-6 position of the pyridine (B92270) ring.

Achieving regioselectivity is critical when functionalizing the pyridine ring, which has multiple reactive sites. For nicotinic acid derivatives, the C-6 position can be targeted using specific catalytic systems. Rhodium-catalyzed reactions have shown remarkable regioselectivity in adding boron-based nucleophiles to nicotinic acid derivatives. nih.gov By activating the nicotinic acid as a pyridinium (B92312) salt, Rh-catalyzed additions of aryl boronic acids or their pinacol (B44631) esters can proceed with high preference for the C-6 position, yielding the desired products in high yield. nih.gov While this method primarily describes arylation, the underlying principle of catalyst-controlled regioselective addition of boron nucleophiles is a key strategy. nih.gov

Another powerful technique is the direct C–H borylation, which offers an atom-economical route to organoboron compounds. kyoto-u.ac.jp Transition metal catalysts, particularly those based on iridium, are widely used for C-H activation and subsequent borylation. kyoto-u.ac.jpresearchgate.net By employing directing groups, the catalyst can be guided to a specific C-H bond, such as the one at the C-6 position, to ensure high regioselectivity.

The palladium-catalyzed Miyaura-Ishiyama borylation is a robust and widely used method for synthesizing aryl- and heteroarylboronates. beilstein-journals.org This cross-coupling reaction typically involves the reaction of a halo-substituted nicotinic acid derivative with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov

The synthesis of 6-borononicotinic acid pinacol ester, for instance, can be achieved by starting from a 6-halonicotinic acid ester (e.g., 6-chloro- or 6-bromonicotinate). The choice of ligand for the palladium catalyst is crucial for achieving high efficiency and yield. Ligands such as SPhos or t-Bu-DPEphos have been shown to be effective in these transformations, even with challenging substrates like heteroaryl chlorides. nih.govorganic-chemistry.org

A regioselective Suzuki coupling of 2,6-dichloronicotinic acid with aryl boronic acids has been described to selectively synthesize 6‐aryl‐2‐chloronicotinic acids. researchgate.net This highlights that the C-6 position is more reactive than the C-2 position under certain palladium-catalyzed conditions, a principle that can be extended to borylation reactions. researchgate.net

| Catalyst Precursor | Ligand | Boron Source | Base | Typical Substrate | Reference |

|---|---|---|---|---|---|

| PdCl₂(CH₃CN)₂ | SPhos | Pinacol borane | NEt₃ | Aryl/Heteroaryl Halides | nih.gov |

| Pd(dba)₂ | t-Bu-DPEphos | Pinacolborane | NEt₃ | Aryl Bromides/Chlorides | organic-chemistry.org |

| Pd(PPh₃)₄ | - | Aryl boronic acids | Na₂CO₃ | 2,6-Dichloronicotinic acid | researchgate.net |

| Pd(OAc)₂ | DPEphos | Bis(pinacolato)diboron | KOAc | Aryl Bromides/Chlorides | beilstein-journals.org |

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating deprotonation at the adjacent ortho-position. wikipedia.org The resulting aryllithium intermediate is then quenched with an electrophile, in this case, a boron-containing electrophile like trialkyl borate, to install the boronic acid group. kyoto-u.ac.jp

For nicotinic acid, the carboxylic acid group itself or a derivative like an amide or an oxazoline (B21484) can act as a DMG. organic-chemistry.org However, in the pyridine ring of nicotinic acid, the most acidic protons are typically at the C-2 and C-4 positions due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group. Therefore, DoM on a standard nicotinic acid scaffold would preferentially lead to borylation at the C-2 or C-4 position. Achieving C-6 borylation via DoM would require a precursor where a DMG is strategically placed to direct metalation to the C-6 position, or where the C-2 and C-4 positions are blocked.

Synthesis of Nicotinic Acid Scaffold Precursors

The availability of suitable nicotinic acid precursors is fundamental to the successful synthesis of this compound. The industrial synthesis of nicotinic acid often starts from 3-picoline (3-methylpyridine), which is oxidized in a gas-phase reaction over a vanadium pentoxide catalyst. beilstein-journals.org 3-Picoline itself can be produced from acetaldehyde, formaldehyde, and ammonia. beilstein-journals.org

For synthetic routes requiring halogenated precursors, such as the palladium-catalyzed cross-coupling, halogenated nicotinic acids are essential. For example, 2,6-dichloronicotinic acid is a key precursor that allows for selective functionalization at the C-6 position. researchgate.net The synthesis of such di-halogenated pyridines can be achieved from corresponding pyridones or through other multi-step sequences. The differential reactivity of the two chlorine atoms, with the C-6 position often being more susceptible to substitution, makes this a valuable scaffold for introducing the borono group selectively. researchgate.net

Emerging Synthetic Pathways for Boronic Acid Derivatization

The field of organic synthesis is continually evolving, with new methods emerging that offer improved efficiency, sustainability, and scope.

Decarbonylative Borylation: A novel palladium-catalyzed, base-free decarbonylative borylation of aryl anhydrides has been developed. nsf.gov This method allows for the conversion of bench-stable carboxylic acid derivatives into versatile arylboronate esters. Applying this to an anhydride (B1165640) derived from nicotinic acid could provide a new route for C-B bond formation, avoiding the need for halogenated precursors. nsf.gov

Solid-State Mechanochemical Borylation: To address the environmental impact of solvent use, solid-state synthesis using mechanochemistry (ball milling) has been developed for palladium-catalyzed borylation. beilstein-journals.org This technique can produce arylboronates from aryl halides in high yields within minutes, often without the need for dry or degassed conditions, representing a more sustainable and practical approach. beilstein-journals.org

Metal-Free C-H Borylation: While transition metals are dominant catalysts, metal-free C-H borylation strategies are gaining traction. researchgate.net These methods can utilize frustrated Lewis pairs (FLPs) or highly reactive borenium cations to activate C-H bonds. researchgate.net The development of metal-free systems for the regioselective C-6 borylation of nicotinic acid would represent a significant advance in sustainable chemistry.

Chemical Reactivity and Derivatization of 6 Borononicotinic Acid

Boron-Centered Transformations

The boronic acid moiety, -B(OH)₂, is a focal point for a variety of chemical reactions, enabling the formation of new boron-containing structures.

Formation of Cyclic Boronic Esters with Polyols and Diols

Boronic acids are well-known for their ability to react with 1,2- and 1,3-diols and other polyols to form five- or six-membered cyclic boronic esters. scielo.org.mxmdpi.com This reversible covalent interaction is a cornerstone of boronic acid chemistry, finding applications in the construction of sensors and for the protection of diol groups in organic synthesis. mdpi.comnih.gov The formation of these esters is an equilibrium process, influenced by factors such as the pH of the solution, the nature of the diol, and the pKa of the boronic acid. chemrxiv.org

The reaction proceeds through the formation of a tetrahedral boronate species, which is more reactive towards esterification than the neutral trigonal boronic acid. nih.govaablocks.com The stability of the resulting cyclic ester is dependent on the conformation of the diol, with syn-periplanar hydroxyl groups on furanose rings, for instance, forming highly stable complexes. aablocks.com

Table 1: Factors Influencing Cyclic Boronic Ester Formation

| Factor | Influence on Ester Formation |

|---|---|

| pH | Ester formation is generally favored at pH values above the pKa of the boronic acid, where the more reactive tetrahedral boronate anion is present in higher concentrations. nih.govaablocks.com |

| Diol Structure | The stereochemistry and conformational rigidity of the diol play a crucial role. 1,2- and 1,3-diols readily form stable five- and six-membered rings, respectively. scielo.org.mxmdpi.com |

| Solvent | The choice of solvent can influence the equilibrium and reaction rates. chemrxiv.org |

Oligomerization Reactions: Boroxine (B1236090) Formation

Under dehydrating conditions, boronic acids can undergo a cyclotrimeric condensation to form boroxines, which are six-membered rings with alternating boron and oxygen atoms. nih.govclockss.org This reaction is typically achieved through azeotropic removal of water or by using strong drying agents. nih.gov The formation of boroxines from boronic acids is a reversible process, and the boroxine can be hydrolyzed back to the corresponding boronic acid in the presence of water. clockss.org

The thermodynamics of boroxine formation indicate that while the reaction is entropically favored due to the release of water molecules, it is often endothermic. nih.gov The stability and formation of boroxines can be influenced by the substituents on the boronic acid. clockss.org

Hydrolytic Stability and Boronic Acid Equilibria

Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form upon reaction with a Lewis base like a hydroxide (B78521) ion. nih.govaablocks.com This equilibrium is pH-dependent, with the neutral form predominating under acidic conditions and the tetrahedral form being favored in more basic media. aablocks.com The hydrolytic stability of boronic esters is a key feature, allowing for their use as protecting groups that can be cleaved under specific conditions. scielo.org.mx Acyclic boronic esters are generally more susceptible to hydrolysis than their cyclic counterparts. mdpi.com

Reactions of the Pyridine (B92270) Core

The pyridine ring in 6-borononicotinic acid possesses its own distinct reactivity, influenced by the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.

Electrophilic Aromatic Substitution Potentials

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene. iust.ac.iruomosul.edu.iq This is due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. gcwgandhinagar.comwikipedia.org Furthermore, under the acidic conditions often employed for EAS reactions, the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. iust.ac.irgcwgandhinagar.com This further deactivates the ring, making substitution even more difficult. gcwgandhinagar.comwikipedia.org

When electrophilic substitution does occur, it is generally directed to the 3-position (meta to the nitrogen). uomosul.edu.iqgcwgandhinagar.com Common EAS reactions like nitration and sulfonation require harsh conditions. uomosul.edu.iqmasterorganicchemistry.com

Table 2: Reactivity of Pyridine in Electrophilic Aromatic Substitution

| Reaction | Conditions | Product |

|---|---|---|

| Nitration | Requires aggressive reagents like fuming nitric acid in sulfuric acid. masterorganicchemistry.com | Primarily 3-nitropyridine (B142982) derivatives. |

| Sulfonation | Requires fuming sulfuric acid at high temperatures. masterorganicchemistry.com | Pyridine-3-sulfonic acid derivatives. |

| Halogenation | Can be achieved with halogens in the presence of a Lewis acid catalyst, but often requires high temperatures. libretexts.org | Predominantly 3-halopyridine derivatives. |

| Friedel-Crafts | Generally does not occur due to the deactivation of the ring and complexation of the Lewis acid catalyst with the pyridine nitrogen. uomosul.edu.iq | N/A |

Nucleophilic Aromatic Substitution Considerations

In contrast to its resistance to electrophilic attack, the pyridine ring is more susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2- or 4-position. wikipedia.orgwikipedia.org The electron-withdrawing nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orglibretexts.org

For this compound, the boronic acid group is not a typical leaving group for SNAr. However, derivatization of the pyridine ring, for instance by introducing a halide at a position ortho or para to the nitrogen, could render the molecule susceptible to nucleophilic attack. wikipedia.orgyoutube.com The presence of electron-withdrawing groups on the ring further activates it towards nucleophilic substitution. libretexts.orgmasterorganicchemistry.com

Functional Group Interconversions on the Nicotinic Acid Moiety

The nicotinic acid component of this compound, a pyridinemonocarboxylic acid, possesses a carboxylic acid group that is amenable to a variety of well-established functional group interconversions. wikipedia.orgnih.gov These transformations allow for the synthesis of a diverse range of derivatives by modifying the carboxyl group into other functionalities such as esters, amides, and alcohols.

The primary reactions involving the carboxylic acid group are:

Esterification: The carboxylic acid can be converted into an ester through reaction with an alcohol in the presence of an acid catalyst. This is a fundamental reaction for modifying the polarity and steric properties of the molecule. libretexts.org

Amidation: The formation of an amide bond is a crucial reaction, particularly for conjugation studies. Direct amidation can be achieved by reacting the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by coupling agents or can be catalyzed by boric acid or boronic acids themselves. rsc.orgorgsyn.orgchemrxiv.orgmdpi.com The reaction typically proceeds efficiently, even with complex amines, to form a stable amide linkage. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation adds a new reactive handle (a hydroxyl group) to the molecule, opening up further derivatization possibilities.

These interconversions are foundational in synthetic organic chemistry and allow for the strategic modification of the this compound scaffold. nih.gov

| Transformation | Reagent(s) | Resulting Functional Group | Significance |

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst | Ester | Alters polarity and solubility; potential protecting group. |

| Amidation | Amine (R-NH2), Coupling Agent (e.g., EDC, DCC) or Boron Catalyst | Amide | Forms stable covalent bonds for conjugation to biomolecules or surfaces. nih.gov |

| Reduction | Reducing Agent (e.g., LiAlH4, BH3) | Primary Alcohol | Introduces a hydroxyl group for further functionalization. |

This interactive table summarizes key functional group interconversions for the nicotinic acid moiety.

Derivatization for Analytical and Functionalization Purposes

The bifunctional nature of this compound makes it a versatile building block. Derivatization can be targeted at either the boronic acid or the carboxylic acid group to prepare the molecule for specific applications, including analysis, bioconjugation, and the development of functional materials.

Reagents for Boronic Acid Functionalization

The boronic acid group is a hub of reactivity, most notably participating in the formation of boronate esters and in palladium-catalyzed cross-coupling reactions. wikipedia.orgwiley-vch.de

Boronate Ester Formation: Boronic acids readily and reversibly react with 1,2- and 1,3-diols to form cyclic boronate esters. nih.govscielo.org.mx This reaction is often used to protect the boronic acid group during other chemical transformations or to improve the compound's stability and handling properties, as free boronic acids can undergo dehydration to form cyclic anhydrides (boroxines). wiley-vch.desigmaaldrich.com Common reagents for this purpose include diols like pinacol (B44631), which forms a stable pinacol boronate ester. researchgate.netresearchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura cross-coupling reaction is one of the most powerful methods for forming carbon-carbon bonds. wikipedia.orglibretexts.orgnih.gov In this reaction, the boronic acid (or a boronate ester) is coupled with an organic halide (or triflate) in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This allows for the attachment of a wide variety of aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridine ring, making it a cornerstone for building molecular complexity. nih.gov

Trifluoroborate Salt Formation: For increased stability, boronic acids can be converted to potassium organotrifluoroborate salts by reacting them with potassium hydrogen fluoride (B91410) (KHF2). These salts are often crystalline solids, are stable in air and moisture, and can be used directly in coupling reactions. sigmaaldrich.comwikipedia.org

| Functionalization | Reagent(s) | Purpose |

| Boronate Ester Formation | Pinacol, Ethylene Glycol, or other diols | Protection of the boronic acid group, enhanced stability, purification. wiley-vch.desigmaaldrich.com |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide, Palladium Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, Cs2CO3) | C-C bond formation to attach diverse organic fragments. wikipedia.orglibretexts.org |

| Trifluoroborate Salt Formation | Potassium Hydrogen Fluoride (KHF2) | Increased stability, ease of handling, alternative for coupling reactions. sigmaaldrich.com |

This interactive table outlines common reagents for the functionalization of the boronic acid group.

Linker Chemistry for Conjugation Studies

The carboxylic acid group on the nicotinic acid moiety serves as an excellent attachment point for linkers, which are molecular chains used to connect this compound to other molecules, such as proteins, polymers, or surfaces. symeres.com This conjugation is fundamental for applications in drug delivery, diagnostics, and materials science. nih.gov

The most common strategy for linker attachment is the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine group on the linker. nih.gov To facilitate this reaction, the carboxylic acid is typically "activated" using coupling reagents.

Key aspects of linker chemistry include:

Heterobifunctional Linkers: These linkers possess two different reactive groups at their termini. lumiprobe.comtcichemicals.com For example, a linker might have an amine at one end to react with the carboxylic acid of this compound, and another group (e.g., an alkyne, azide, or maleimide) at the other end for subsequent reaction with a target molecule. symeres.comlumiprobe.com

Spacer Arms: Linkers often incorporate spacer arms, such as polyethylene (B3416737) glycol (PEG) chains, to increase distance and flexibility between the conjugated molecules, which can help overcome steric hindrance. symeres.com

Cleavable vs. Non-cleavable Linkers: Linkers can be designed to be stable (non-cleavable) or to be cleaved under specific conditions (e.g., acidic pH or in the presence of certain enzymes), which is a critical feature in designing drug delivery systems. nih.govsymeres.comnih.gov

| Linker Type | Reactive Group for Carboxylic Acid | Second Reactive Group (Example) | Example Linker Structure |

| Amine-Alkyne Linker | Primary Amine (-NH2) | Terminal Alkyne | Amino-PEG-Alkyne |

| Amine-Azide Linker | Primary Amine (-NH2) | Azide (-N3) | Amino-PEG-Azide |

| Amine-Maleimide Linker | Primary Amine (-NH2) | Maleimide | N-(aminoalkyl)maleimide |

This interactive table shows examples of heterobifunctional linkers suitable for conjugation to the carboxylic acid moiety.

Fluorescent Derivatization Strategies

Fluorescent derivatization is a technique used to attach a fluorescent molecule (a fluorophore) to an analyte to enhance its detection in analytical methods like HPLC or for use in bioimaging. researchgate.net Both the carboxylic acid and the boronic acid groups of this compound can be targeted for fluorescent labeling.

Derivatization of the Carboxylic Acid: The carboxyl group can be reacted with a variety of fluorescent reagents that contain a reactive amine or hydrazine (B178648) group. researchgate.net The reaction typically requires prior activation of the carboxylic acid with a coupling agent. This strategy introduces a highly absorbing and emitting moiety, significantly improving detection sensitivity. libretexts.org Common reagents include dansyl derivatives, fluorescamine, and NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole). wikipedia.orgresearchgate.netthermofisher.com

Derivatization via the Boronic Acid: Boronic acids are widely used in the design of fluorescent sensors, particularly for carbohydrates. nih.gov The strategy often involves a fluorophore that is linked to the boronic acid in such a way that its fluorescence is quenched. Upon binding of the boronic acid to a diol (like glucose), a conformational or electronic change occurs, leading to a "turn-on" of fluorescence. nih.govthno.org Pyridine-boronic acid structures are key components in such probes. mdpi.commdpi.comrsc.org While this is a functionalization rather than a direct replacement, it is a primary strategy for creating fluorescent systems from boronic acids. For analytical purposes, boronic acids can also be derivatized to improve their signal in mass spectrometry or chromatography. nih.govacs.orgvt.eduresearchgate.net

| Reagent | Target Functional Group | Detection Method | Typical Excitation/Emission (nm) |

| Dansyl Chloride (DNS-Cl) | Carboxylic Acid (via amine linker) | Fluorescence | Ex: ~340 / Em: ~520 |

| Fluorescamine | Carboxylic Acid (via amine linker) | Fluorescence | Ex: ~390 / Em: ~475 |

| NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) | Carboxylic Acid (via amine linker) | Fluorescence | Ex: ~470 / Em: ~530 |

| Anthracene-based probes | Boronic Acid (for sensing) | Fluorescence | Varies with structure (e.g., Ex: ~370 / Em: ~420) |

This interactive table lists common fluorescent derivatization reagents and their properties.

Biological Activities and Preclinical Applications of 6 Borononicotinic Acid Scaffolds

Molecular Recognition and Ligand Binding

The boron atom in 6-borononicotinic acid acts as a Lewis acid, capable of accepting a pair of electrons from Lewis base donors. This property is central to its ability to form reversible covalent complexes with biological molecules that contain vicinal diol groups, such as saccharides, or with specific amino acid residues in macromolecules. wikipedia.org

The boronic acid group is well-established for its capacity to form reversible covalent bonds with molecules containing 1,2- or 1,3-diols, a structural feature ubiquitous in saccharides and carbohydrates. mdpi.comnih.gov This interaction results in the formation of stable five- or six-membered cyclic boronate esters. mdpi.comnih.govresearchgate.net The stability of these complexes is dependent on factors such as the pH of the solution and the specific arrangement of the hydroxyl groups on the sugar. researchgate.netnih.gov

This binding is a dynamic equilibrium, allowing this compound to function as a potential recognition motif for various carbohydrates. wikipedia.orgnih.gov The affinity for different saccharides is influenced by the stereochemistry of the diol units. For instance, cis-diols on five-membered rings (furanose forms) or six-membered rings (pyranose forms) often form more stable complexes compared to trans-diols. nih.gov This principle has been widely exploited in the development of saccharide sensors. nih.govnih.gov While specific binding constants for this compound are not extensively documented in the reviewed literature, the expected interactions can be inferred from the general principles of boronic acid-saccharide binding.

| Saccharide | Relevant Diol Structure | Expected Interaction Profile |

|---|---|---|

| D-Fructose | Contains multiple cis-diol arrangements, particularly in its furanose form. | High affinity due to favorable diol geometry for stable boronate ester formation. nih.gov |

| D-Glucose | Primarily exists in a pyranose form with fewer favorably oriented cis-diols compared to fructose. | Moderate affinity, forming boronate esters, though potentially less stable than with fructose. nih.gov |

| D-Galactose | Possesses cis-diols in its pyranose form, offering favorable binding sites. | Moderate to high affinity, comparable to or slightly higher than glucose. nih.gov |

| D-Ribose | Often exists in a furanose form with cis-diols, a key component of nucleic acids. | High affinity, making boronic acids useful for recognizing ribonucleosides. mdpi.com |

Beyond simple sugars, the boronic acid moiety of this compound can interact with biological macromolecules, primarily proteins. This binding can occur through two main mechanisms. The first is the formation of reversible covalent bonds with the side chains of specific amino acid residues that act as nucleophiles, such as serine and threonine. tandfonline.comtandfonline.com This is particularly relevant in the active sites of enzymes.

The second mechanism involves non-covalent interactions. Like other small molecules, this compound can bind to proteins through hydrogen bonds, hydrophobic interactions, and electrostatic forces. Furthermore, ions can bind non-specifically to the surfaces of macromolecules, suggesting that charged forms of the molecule could interact with charged patches on a protein's surface. nih.gov The pyridine (B92270) ring in this compound can participate in aromatic stacking interactions, further stabilizing its binding to a protein pocket.

Enzyme Inhibition Profiles

Boronic acids are a prominent class of enzyme inhibitors, and the this compound scaffold falls within this category. researchgate.netnih.gov Their inhibitory activity stems from the ability of the boron atom to mimic the tetrahedral transition state of substrate hydrolysis, particularly in proteases and esterases. researchgate.netmdpi.com

The primary mechanism of enzyme inhibition by boronic acids is reversible covalent inhibition. acs.org In the active site of enzymes like serine proteases, the boronic acid group interacts with a nucleophilic amino acid residue, typically a serine. wikipedia.orgtandfonline.com The boron atom accepts a lone pair of electrons from the serine's hydroxyl group, forming a stable, tetrahedral covalent adduct. nih.govnih.gov

This adduct is a transition-state analog, meaning it structurally resembles the high-energy intermediate state of the normal enzymatic reaction (e.g., the hydrolysis of a peptide bond). nih.govnih.gov By forming this stable mimic of the transition state, the inhibitor remains tightly bound in the active site, preventing the enzyme from processing its natural substrate. mdpi.com The "reversible" nature of this bond means that, unlike some inhibitors that permanently deactivate the enzyme, an equilibrium exists between the bound and unbound states. acs.org

When a boronic acid inhibitor, such as one based on the this compound scaffold, targets the active site of an enzyme, it typically acts as a competitive inhibitor. nih.govnih.gov Competitive inhibition occurs when the inhibitor molecule directly competes with the enzyme's natural substrate for binding to the active site. Because both the inhibitor and the substrate cannot occupy the active site simultaneously, the presence of the inhibitor reduces the rate of the enzymatic reaction. This mode of inhibition is characterized by an apparent increase in the Michaelis constant (Km) of the enzyme, while the maximum velocity (Vmax) remains unchanged.

While active-site binding leads to competitive inhibition, boronic acid derivatives can also be designed to act as non-competitive or allosteric inhibitors. researchgate.netnih.gov An allosteric inhibitor binds to a site on the enzyme that is distinct from the active site, known as an allosteric site. acs.org

This binding event induces a conformational change in the enzyme's structure, which is transmitted to the active site, altering its shape or accessibility. nih.govacs.org As a result, the enzyme's ability to bind its substrate or catalyze the reaction is reduced, even though the inhibitor is not directly blocking the active site. This mechanism is a form of non-competitive inhibition because the inhibitor does not compete with the substrate for the same binding location. youtube.com Boronic acid derivatives have been successfully developed as allosteric modulators for receptors, demonstrating the potential for this class of compounds to engage in complex regulatory mechanisms beyond simple competitive inhibition. researchgate.netacs.orgacs.org

| Inhibition Type | Binding Site | Effect on Enzyme Kinetics | Mechanism for Boronic Acids |

|---|---|---|---|

| Competitive | Active Site | Increases Km; Vmax is unchanged. | The boronic acid moiety forms a reversible covalent bond with a catalytic residue (e.g., Serine), mimicking the transition state and blocking substrate access. nih.govnih.gov |

| Non-Competitive / Allosteric | Allosteric Site (distinct from active site) | Decreases Vmax; Km may be unchanged. | Binding to the allosteric site induces a conformational change in the enzyme, reducing its catalytic efficiency without preventing substrate binding. researchgate.netnih.gov |

Mechanism-Based Enzyme Inactivation

The boronic acid group is a key pharmacophore that enables the mechanism-based inactivation of various enzymes. This inactivation often occurs through the formation of a stable, yet reversible, covalent bond between the boron atom and a nucleophilic residue in the enzyme's active site, most notably the hydroxyl group of a serine residue. This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and specific enzyme inhibition.

For instance, derivatives of this compound have been investigated as inhibitors of bacterial efflux pumps, which are membrane proteins that contribute to antibiotic resistance. Specifically, certain 6-(aryl)alkoxypyridine-3-boronic acids have been shown to inhibit the NorA efflux pump in Staphylococcus aureus. nih.gov The proposed mechanism involves the interaction of the boronic acid moiety with key residues within the pump, leading to its inactivation and thereby restoring the efficacy of antibiotics that are normally expelled by the pump. nih.gov

Specific Enzyme Targets

The versatility of the this compound scaffold allows for its adaptation to target a variety of specific enzymes by modifying the substituents on the pyridine ring. This adaptability enables the design of inhibitors with high selectivity for their intended targets.

One notable example of a specific target is the NorA efflux pump of Staphylococcus aureus. Studies have identified 6-benzyloxypyridine-3-boronic acid and its derivatives as potential inhibitors of this pump. nih.gov By inhibiting NorA, these compounds can reverse fluoroquinolone resistance in strains of S. aureus that overexpress this efflux pump. The following table summarizes the activity of selected 6-substituted pyridine-3-boronic acid derivatives in potentiating the activity of ciprofloxacin (B1669076), an antibiotic subject to efflux by NorA.

Table 1: Potentiation of Ciprofloxacin Activity by 6-Substituted Pyridine-3-Boronic Acid Derivatives against S. aureus 1199B

| Compound | Substitution at 6-position | Fold Increase in Ciprofloxacin Activity |

|---|---|---|

| I | -OCH2Ph | Parent Compound |

| 3i | -O(CH2)3Ph | 4 |

| 3j | -O(CH2)4Ph | 4 |

Data sourced from a study on boronic species as inhibitors of the Staphylococcus aureus NorA efflux pump. nih.gov

Additionally, the broader class of nicotinic acid derivatives, to which this compound belongs, has been explored for the inhibition of other viral enzymes. For example, 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives have been identified as dual inhibitors of the HIV-1 reverse transcriptase. nih.gov This suggests the potential for developing this compound-based compounds targeting viral polymerases and other enzymes.

Preclinical Pharmacological Activities

Anticancer Potential

The anticancer potential of boron-containing compounds is an active area of research. While direct studies on this compound are emerging, related structures have shown promising results. For example, boronic analogues of (R)-6-O-desmethylantofine, a natural product with potent anticancer activity, have been synthesized and evaluated. nih.gov Although not direct derivatives of this compound, these compounds feature a boronic acid group on a heterocyclic scaffold and have demonstrated significant cytotoxicity against various cancer cell lines.

One such derivative, a pinacol (B44631) boronate ester, exhibited a cancer cell growth-inhibitory potency (GI50) as low as 30 nM against a panel of cancerous cell lines. nih.gov This highlights the potential of incorporating a boronic acid moiety into complex heterocyclic systems to achieve potent anticancer effects. The mechanism of action for many anticancer boron compounds involves the inhibition of the proteasome, a key cellular machinery for protein degradation that is often dysregulated in cancer cells.

Antibacterial Activities

The antibacterial activity of this compound derivatives is exemplified by their ability to inhibit efflux pumps in resistant bacteria. As detailed in section 4.2.5, compounds such as 6-(3-phenylpropoxy)pyridine-3-boronic acid and 6-(4-phenylbutoxy)pyridine-3-boronic acid have been shown to potentiate the activity of ciprofloxacin against a NorA-overexpressing strain of Staphylococcus aureus. nih.gov This activity is attributed to the inhibition of the NorA efflux pump, which leads to the accumulation of the antibiotic inside the bacterial cell. nih.gov

Furthermore, the broader class of pyridine compounds has been extensively studied for antimicrobial properties. For instance, various halogenated phenylboronic acids have demonstrated antibacterial and antibiofilm activity against pathogenic Vibrio species. frontiersin.org This suggests that the this compound scaffold could be a promising starting point for the development of novel antibacterial agents that either possess intrinsic activity or act as adjuvants to restore the efficacy of existing antibiotics.

Antiviral Applications

The pyridine nucleus is a common feature in many antiviral drugs, and derivatives of nicotinic acid have shown potential in this area. Research into 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives has identified compounds with dual inhibitory activity against HIV-1 reverse transcriptase. nih.gov These findings suggest that the this compound framework could be a valuable scaffold for the design of novel antiviral agents. The boronic acid moiety could potentially enhance binding to viral enzymes or interfere with viral entry and replication processes. The general class of pyridine compounds has shown activity against a range of viruses, further supporting the exploration of this compound derivatives for antiviral applications. nih.gov

Role as Chemical Probes and Biosensors

The ability of the boronic acid group to reversibly bind with 1,2- and 1,3-diols forms the basis for its use in chemical probes and biosensors, particularly for the detection of saccharides. mdpi.comnih.gov Derivatives of this compound can be functionalized with fluorophores to create sensors where the binding of a sugar molecule modulates the fluorescent signal.

An example of this application is the development of fluorescent sensors for monosaccharides based on the 6-methoxyquinolinium heterocyclic nucleus, a derivative of the 6-aminonicotinic acid structure. nih.gov In these probes, the boronic acid acts as the recognition element for glucose, and the quinolinium moiety serves as the fluorescent reporter. The interaction between the boronic acid and glucose alters the electronic properties of the fluorophore, leading to a change in fluorescence intensity. Such sensors have been explored for non-invasive and continuous glucose monitoring. nih.gov The strategic placement of the boronic acid and the fluorescent reporter on the pyridine ring is crucial for achieving high sensitivity and selectivity.

Fluorescent Probes for Biological Analytes

Fluorescent probes are indispensable tools in chemical biology for the real-time visualization and quantification of biological analytes in living systems. nih.gov Scaffolds based on boronic acid are particularly effective for this purpose due to their specific interaction with molecules containing 1,2- or 1,3-diol moieties. nih.govrsc.org This interaction involves the reversible formation of five- or six-membered cyclic esters between the boronic acid and the diol, which modulates the fluorescence properties of an attached fluorophore, providing a detectable signal. nih.gov

The general design of these probes involves covalently linking a boronic acid recognition unit to a fluorescent reporter molecule. Upon binding to a target analyte, such as a carbohydrate or glycoprotein (B1211001), the electronic properties of the boronic acid group are altered. This change affects the photophysical processes of the fluorophore, such as photoinduced electron transfer (PET), leading to a "turn-on" or "turn-off" fluorescent response. nih.gov

Heterocyclic boronic acids, including structures related to this compound, have been incorporated into fluorescent probes for various biological targets. For instance, probes based on the 6-methoxyquinolinium nucleus, a nitrogen-containing heterocycle, have been developed for the detection of monosaccharides like glucose. nih.gov These probes are water-soluble and exhibit significant changes in fluorescence intensity upon binding to glucose, making them suitable for potential applications in continuous glucose monitoring. nih.gov

Beyond simple sugars, these probes can target more complex biomolecules. Glycoproteins, which have carbohydrate chains (glycans) attached to a protein backbone, are crucial in many biological processes and are often dysregulated in diseases like cancer. mdpi.com Boronic acid-based fluorescent probes can selectively bind to the glycan portions of these proteins, enabling their detection. For example, boronic acid assays have been successfully used to detect Mucin-1 (MUC1), a glycoprotein that is aberrantly glycosylated in breast cancer cells, directly from cell lysates. nih.gov

Furthermore, boronic acid derivatives have been engineered to detect reactive oxygen species (ROS). Diazaborine-based probes, for example, show high selectivity for peroxynitrite (ONOO⁻) over other ROS like hydrogen peroxide (H₂O₂), a common challenge in the field. chemrxiv.org This selectivity allows for the precise tracking of specific ROS in living cells, which is critical for understanding oxidative stress pathways. chemrxiv.org

| Probe Type/Scaffold | Target Analyte | Detection Principle | Key Findings |

|---|---|---|---|

| 6-Methoxyquinolinium Boronic Acid | Monosaccharides (e.g., Glucose) | Fluorescence intensity change upon binding to diols. | Water-soluble probes suitable for potential use in continuous monitoring devices like contact lenses. nih.gov |

| Diazaborine-based Probe (PNP-1) | Peroxynitrite (ONOO⁻) | Selective oxidation of the diazaborine (B1195285) motif by peroxynitrite leads to fluorescence "turn-on". | Demonstrates high selectivity for peroxynitrite over hydrogen peroxide, enabling specific imaging of endogenous ONOO⁻ in live macrophages. chemrxiv.org |

| Anthracene-based Diboronic Acid | Glucose | Fluorescence enhancement upon glucose binding. | Modifications to the parent structure, such as adding a cyano group, improve water solubility and glucose binding affinity for detection in biological samples. bohrium.com |

| Biotin-Boronic Acid | Glycoproteins (e.g., Mucin-1) | Immobilized on a streptavidin plate to capture glycoproteins, which are then detected with a chemiluminescent antibody. | Enables sensitive, high-throughput detection of cancer-associated glycoproteins from cell lysates. nih.gov |

Diagnostic Tool Development

The specific recognition capabilities of this compound and related scaffolds have been harnessed to create a variety of advanced diagnostic tools. These tools leverage the boronic acid-diol interaction to detect disease biomarkers, offering potential for early diagnosis and monitoring. mdpi.comnih.gov

One major area of development is in electrochemical biosensors. mdpi.com In these devices, a boronic acid-modified electrode is used to capture target analytes. For example, a phenylboronic acid-functionalized electrode has been developed for the label-free potentiometric detection of fetuin, a circulating glycoprotein, with a sensitivity relevant for clinical samples. elsevierpure.com Another approach uses boronic acid-modified metal-organic frameworks (MOFs) as signal reporters in sandwich-type electrochemical aptasensors for sensitive glycoprotein detection. rsc.org

Boronic acids are also widely used to functionalize nanomaterials for diagnostic applications. acs.org Carbon dots (CDs) decorated with boronic acid have been assembled into multichannel sensor arrays. acs.org These arrays can generate unique fluorescence patterns upon interaction with different cytokines, allowing for their discrimination. This approach has been successfully applied to differentiate saliva samples from oral cancer patients and healthy individuals. acs.org Similarly, boronic acid-functionalized CDs have been used to create fluorescent sensor arrays for the identification of various glycoproteins and cancer cells. researchgate.net

Microplate-based assays represent another important diagnostic platform. By immobilizing a boronic acid derivative on a microplate, a surface is created that can capture glycoproteins from complex biological samples like cancer cell lysates. nih.gov Subsequent detection using an antibody linked to a reporter enzyme, such as horseradish peroxidase, allows for sensitive and high-throughput quantification of disease biomarkers like MUC1. nih.gov

A distinct application lies in the field of Boron Neutron Capture Therapy (BNCT), a type of radiation therapy for cancer. BNCT relies on the accumulation of boron-containing agents, such as 4-borono-L-phenylalanine (BPA), within tumor cells. mdpi.com The development of fluorescent probes that can detect and image these boronic acid-containing drugs in living cells is crucial for evaluating their uptake and distribution, which directly impacts therapeutic efficacy. mdpi.commdpi.com Probes have been designed to emit light at longer wavelengths (red-emitting), which allows for simultaneous imaging with common nuclear stains like Hoechst 33342, providing clear visualization of the drug's subcellular localization. mdpi.com

| Diagnostic Platform | Boronic Acid Component | Target Biomarker/Analyte | Application |

|---|---|---|---|

| Electrochemical Sensor | Phenylboronic acid-modified electrode | Circulating glycoproteins (e.g., fetuin) | Label-free, potentiometric detection of blood-based biomarkers. elsevierpure.com |

| Fluorescent Sensor Array | Boronic acid-decorated Carbon Dots (BCDs) | Cytokines, Glycoproteins | Discrimination of multiple protein biomarkers for oral cancer diagnosis from saliva. acs.orgresearchgate.net |

| Microplate Assay | Immobilized biotin-boronic acid | Cancer-associated glycoproteins (e.g., MUC1) | High-throughput screening and detection of cancer biomarkers in cell lysates. nih.gov |

| Live-Cell Imaging Probe | 2-(2-hydroxyphenyl)benzothiazole-based probe (BTTQ) | Boronic acid-containing drugs (e.g., 4-borono-L-phenylalanine) | Evaluation and real-time monitoring of Boron Neutron Capture Therapy (BNCT) agents in living cells. mdpi.com |

| Aptasensor | Boronic acid-modified Metal-Organic Frameworks (MOFs) | Glycoproteins (e.g., Prostate Specific Antigen) | Sensitive electrochemical detection of glycoproteins for disease diagnosis. rsc.org |

Structure Activity Relationships Sar of 6 Borononicotinic Acid Derivatives

Impact of Boronic Acid Substitution on Biological Activity

The position and nature of the boronic acid group are critical determinants of a molecule's interaction with its biological target.

Positional Isomerism Effects on Activity

The location of the boronic acid group on the nicotinic acid ring is expected to profoundly influence the compound's biological activity. To systematically evaluate this, a comparative study of the different positional isomers of borononicotinic acid (e.g., 2-borono-, 3-borono-, 4-borono-, and 5-borononicotinic acid) would be necessary. Such a study would likely reveal that only one or a subset of these isomers exhibits the desired biological effect, or that the position of the boronic acid dictates the selectivity for different biological targets. For instance, the spatial arrangement of the boronic acid group in the 6-position will present a unique vector for interaction within a binding site compared to its other isomers.

Hypothetical Data on Positional Isomerism Effects:

| Compound | Position of Boronic Acid | Biological Activity (IC₅₀ in µM) |

| 2-Borononicotinic acid | 2 | > 100 |

| 3-Borononicotinic acid | 3 | 50.2 |

| 4-Borononicotinic acid | 4 | 75.8 |

| 5-Borononicotinic acid | 5 | 22.1 |

| 6-Borononicotinic acid | 6 | 5.4 |

This table is a hypothetical representation of data that would be generated from comparative biological screening of borononicotinic acid isomers. The values are for illustrative purposes only and are not based on experimental data.

Electronic and Steric Influences of the Boron Group

The boronic acid moiety, -B(OH)₂, possesses unique electronic and steric properties. It is a Lewis acid, capable of accepting an electron pair, which allows it to form reversible covalent bonds with nucleophilic residues (like serine, threonine, or cysteine) in the active sites of enzymes. mdpi.com This interaction is often key to the biological activity of boronic acid-containing drugs. The trigonal planar geometry of the boronic acid can transition to a tetrahedral boronate anion upon binding, a change that can be crucial for fitting into a specific binding pocket. mdpi.com

The electronic nature of the pyridine (B92270) ring in this compound will influence the pKa of the boronic acid, thereby affecting its ionization state at physiological pH and its ability to interact with biological targets. Sterically, the size of the boronic acid group and its ability to rotate around the C-B bond will also impact how the molecule can orient itself within a binding site.

Substituent Effects on the Nicotinic Acid Core

Modifying the nicotinic acid scaffold of this compound with various substituents can fine-tune its pharmacological properties.

Modulation of Pyridine Ring Substitutions on Potency and Selectivity

The introduction of different functional groups at other available positions on the pyridine ring (e.g., positions 2, 4, and 5) can significantly alter the potency and selectivity of this compound analogues. Electron-donating groups (like -CH₃ or -OCH₃) and electron-withdrawing groups (like -Cl or -CF₃) can modify the electron density of the pyridine ring, which in turn can affect its binding affinity and reactivity. The size, shape, and hydrogen bonding capacity of these substituents will also play a crucial role in the molecule's interaction with its target. A systematic SAR study would involve synthesizing a library of derivatives with diverse substituents to probe these effects.

Illustrative SAR Table for Pyridine Ring Substitutions:

| Compound ID | R¹ (Position 2) | R² (Position 4) | R³ (Position 5) | Potency (Ki in nM) |

| 6-BNA | H | H | H | 120 |

| 6-BNA-1 | CH₃ | H | H | 85 |

| 6-BNA-2 | H | Cl | H | 45 |

| 6-BNA-3 | H | H | OCH₃ | 150 |

| 6-BNA-4 | F | H | H | 95 |

This table is a hypothetical representation of SAR data for substituted this compound (6-BNA) analogues. The values are for illustrative purposes only and are not based on experimental data.

Pharmacophore Modeling for this compound Analogues

A pharmacophore model is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. nih.gov For this compound analogues, a pharmacophore model would typically include features such as:

A hydrogen bond acceptor (the nitrogen atom of the pyridine ring).

A hydrogen bond donor/acceptor (the carboxylic acid group).

A Lewis acidic center/covalent binding feature (the boronic acid group).

Aromatic/hydrophobic regions.

Developing a robust pharmacophore model requires a set of active and inactive molecules. This model can then be used for virtual screening of large compound libraries to identify new potential lead compounds with similar activity profiles. nih.gov

Development of Structure-Based Design Principles for this compound Derivatives

The rational design of potent and selective enzyme inhibitors based on the this compound scaffold is an iterative process that heavily relies on understanding the three-dimensional interactions between the inhibitor and its biological target. This structure-based approach integrates computational modeling and experimental techniques to elucidate the molecular basis of inhibition and to guide the synthesis of optimized derivatives. Key to this process is the elucidation of structure-activity relationships (SAR), which describe how chemical modifications to the this compound core influence biological activity.

A fundamental principle in the design of this compound derivatives is the crucial role of the boronic acid moiety. This functional group is often essential for the compound's biological activity, acting as a "warhead" that can form a reversible covalent bond with key catalytic residues, such as serine, in the active site of target enzymes. For instance, in the context of serine proteases or β-lactamases, the boron atom mimics the tetrahedral transition state of the natural substrate, leading to potent inhibition. SAR studies have consistently shown that removal or esterification of the boronic acid group leads to a significant decrease or complete loss of inhibitory activity.

Computational modeling plays a pivotal role in predicting the binding modes of this compound derivatives and in rationalizing observed SAR data. Molecular docking studies, for example, can provide insights into the orientation of the inhibitor within the enzyme's active site and identify key hydrogen bonding and hydrophobic interactions. While specific molecular docking studies for this compound are not extensively detailed in the public domain, research on closely related 6-substituted pyridine-3-boronic acids as inhibitors of the Staphylococcus aureus NorA efflux pump has provided valuable insights. These studies have shown that modifications at the 6-position of the pyridine ring with arylalkoxy groups can significantly enhance the inhibitory activity. For example, derivatives with longer arylalkoxy chains, such as 6-(3-phenylpropoxy) and 6-(4-phenylbutoxy) substituents, have demonstrated increased potency in potentiating the effect of antibiotics like ciprofloxacin (B1669076). nih.gov This suggests that the 6-position can be modified to exploit specific binding pockets within the target protein, thereby improving affinity and selectivity.

The development of quantitative structure-activity relationship (QSAR) models further refines the design process by correlating the physicochemical properties of the derivatives with their biological activities. While specific 3D-QSAR models for this compound are not yet published, the principles from related boronic acid inhibitors can be applied. Such models can help to identify the key steric, electronic, and hydrophobic features that govern the potency of these compounds, thereby guiding the design of new analogs with improved properties.

Computational Studies and Cheminformatics of 6 Borononicotinic Acid

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as 6-borononicotinic acid, and a biological target, typically a protein. nih.gov These methods are fundamental in structure-based drug design for elucidating binding modes and estimating binding affinity. frontiersin.org

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on a function that estimates the free energy of binding. fip.org A lower binding energy score generally indicates a more stable and potent interaction. fip.org For instance, in a hypothetical docking study of a this compound derivative against a target kinase, the analysis would identify key interactions, such as hydrogen bonds between the boronic acid group and specific amino acid residues like serine or threonine, and hydrophobic interactions involving the pyridine (B92270) ring.

Following docking, molecular dynamics simulations are often employed to provide a more detailed and dynamic picture of the ligand-target complex. nih.gov MD simulations model the movement of every atom in the complex over time, typically on the nanosecond to microsecond scale, providing insights into the stability of the binding pose and the conformational changes the protein may undergo upon ligand binding. mdpi.commdpi.com The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. mdpi.com A stable RMSD suggests a stable binding interaction. uinjkt.ac.id Combining docking with MD simulations offers a more reliable assessment of protein-ligand interactions than docking alone. nih.gov

Table 1: Illustrative Molecular Docking and Dynamics Data for a Hypothetical this compound Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy (kcal/mol) | The estimated free energy of binding from molecular docking; more negative values indicate stronger binding. fip.org | -8.2 |

| Key Interacting Residues | Amino acids in the target's active site forming significant bonds (e.g., hydrogen, hydrophobic) with the ligand. mdpi.com | Ser15 (H-bond), Lys45 (H-bond), Phe167 (π-π stacking) |

| Inhibition Constant (Ki) | A measure of the ligand's inhibitory potency, calculated from the binding energy. Lower values indicate higher potency. fip.org | 450 nM |

| RMSD (Å) | Root Mean Square Deviation from MD simulation, indicating the stability of the ligand in the binding pocket over time. mdpi.com | 1.5 Å |

Quantum Chemical Calculations on Boron Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of molecules like this compound. researchgate.net These calculations provide detailed information about electron distribution, which governs the molecule's reactivity, stability, and interaction capabilities. researchgate.net Methods like B3LYP with basis sets such as 6-31G* or 6-311+G** are commonly used to optimize molecular geometry and compute electronic descriptors. arxiv.orgmdpi.com

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive. The Molecular Electrostatic Potential (MEP) surface is another crucial output, which visualizes the charge distribution across the molecule. researchgate.net The MEP map helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are key to understanding non-covalent interactions with a biological target. researchgate.net For this compound, the boronic acid group is expected to be a region of significant electrostatic potential, influencing its ability to form covalent or strong hydrogen bonds.

Table 2: Key Electronic Properties of this compound from Theoretical Calculations

| Electronic Property | Significance | Typical Calculation Method |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. chemmethod.com | DFT (e.g., B3LYP/6-31G) arxiv.org |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. chemmethod.com | DFT (e.g., B3LYP/6-31G) arxiv.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. researchgate.net | DFT (e.g., B3LYP/6-31G) arxiv.org |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and binding interactions. arxiv.org | DFT (e.g., B3LYP/6-31G) arxiv.org |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface, identifying sites for electrophilic and nucleophilic attack. researchgate.net | DFT (e.g., B3LYP/6-31G*) researchgate.net |

Predictive Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govcreative-proteomics.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical and structural properties. nih.gov QSAR models are invaluable for predicting the activity of newly designed compounds, prioritizing them for synthesis, and guiding lead optimization. creative-proteomics.com

To build a QSAR model for this compound derivatives, a dataset of analogues with measured biological activity (e.g., IC50 values) is required. For each analogue, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including topological (e.g., connectivity indices), electronic (e.g., partial charges, dipole moment from quantum calculations), and steric properties (e.g., molecular volume). mdpi.com Statistical methods such as Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are then used to build the predictive model. mdpi.comnih.govcreative-proteomics.com For instance, a study on thionicotinic acid derivatives successfully used descriptors derived from DFT calculations to correlate with their vasorelaxant and antioxidative activities. mdpi.com

Table 3: Common Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges mdpi.com | Describes the electronic distribution and reactivity. |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes atomic connectivity and molecular branching. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA) | Describes properties related to absorption and distribution. |

| Steric/3D | Molecular Volume, Surface Area, Ovality | Describes the size and shape of the molecule. catalysis.blog |

Cheminformatics Approaches for Compound Library Design

Cheminformatics provides the tools and methods to design, manage, and analyze large collections of chemical compounds, known as compound libraries. springernature.com For this compound, these approaches are crucial for designing focused libraries of derivatives to explore the structure-activity relationship (SAR) systematically and efficiently. sygnaturediscovery.com

The process begins with the this compound scaffold. Using computational tools, a virtual library is created by enumerating various substituents at different positions on the pyridine ring. sygnaturediscovery.com This initial virtual library can be vast and is subsequently refined using a series of filters. Physicochemical property filters, such as Lipinski's Rule of Five, are applied to select for compounds with drug-like properties. Structural filters are used to remove compounds with chemically reactive or unstable functional groups. sygnaturediscovery.com

Following filtration, diversity analysis is performed to ensure the library covers a broad and relevant chemical space. researchgate.net Clustering algorithms group structurally similar compounds, allowing for the selection of a representative, diverse subset for synthesis and screening. sygnaturediscovery.com This data-driven approach minimizes redundancy and maximizes the information gained from screening efforts, ultimately accelerating the discovery of lead compounds. nih.gov

Table 4: Workflow for Designing a Focused Library of this compound Derivatives

| Step | Description | Cheminformatics Tools/Methods |

|---|---|---|

| 1. Scaffold Definition | Define the core structure (this compound). | Chemical drawing software |

| 2. Virtual Library Enumeration | Generate a large set of virtual derivatives by adding various substituents. sygnaturediscovery.com | Library enumeration software (e.g., KNIME, RDKit) |

| 3. Property Filtering | Filter compounds based on desired physicochemical properties (e.g., molecular weight, LogP). sygnaturediscovery.com | Property calculation and filtering nodes/scripts |

| 4. Diversity Analysis & Clustering | Analyze the chemical diversity and group similar compounds to select a representative set. sygnaturediscovery.comresearchgate.net | Fingerprint-based similarity metrics, clustering algorithms (e.g., Tanimoto, PCA) researchgate.net |

| 5. Compound Prioritization | Rank the selected compounds for synthesis based on predicted activity or other criteria. | Docking scores, QSAR predictions sygnaturediscovery.com |

Interactions with Biochemical Pathways

Modulation of Carbohydrate Metabolism

While direct studies on the effect of 6-borononicotinic acid on carbohydrate metabolism are not extensively documented, the well-established affinity of boronic acids for diol-containing molecules, such as carbohydrates, provides a strong basis for potential interactions. nih.govnih.gov This interaction can influence pathways like glycolysis and gluconeogenesis, which are fundamental to cellular energy homeostasis.

Glycolysis: This metabolic pathway involves the breakdown of glucose to pyruvate, generating ATP and NADH. Several enzymes in the glycolytic pathway utilize substrates and cofactors that contain diol functionalities. It is plausible that this compound could modulate the activity of key glycolytic enzymes through direct binding to either the enzyme's active site or to the carbohydrate substrates themselves. For instance, the formation of boronate esters with glucose or its phosphorylated intermediates could sterically hinder enzyme access or alter the substrate's electronic properties, thereby affecting the rate of glycolysis.

Gluconeogenesis: This pathway synthesizes glucose from non-carbohydrate precursors and is crucial for maintaining blood glucose levels during fasting. wikipedia.org Similar to glycolysis, several intermediates in gluconeogenesis possess diol structures. By interacting with these intermediates, this compound could potentially influence the efficiency of this pathway. The reversible nature of the boronic acid-diol interaction would allow for a dynamic modulation of these metabolic fluxes, dependent on the intracellular concentration of the compound.

The potential for boronic acids to interact with saccharides is a foundational aspect of their use as sensors and for biological delivery. nih.govacs.org This inherent reactivity suggests that this compound could alter the delicate balance of carbohydrate metabolism within the cell.

Table 1: Potential Interaction Points of this compound in Carbohydrate Metabolism

| Metabolic Pathway | Potential Target Molecule (with diol) | Potential Effect of Interaction |

| Glycolysis | Glucose, Fructose-6-phosphate, Glucose-6-phosphate | Altered substrate availability, potential enzyme inhibition |

| Gluconeogenesis | Fructose-1,6-bisphosphate, Dihydroxyacetone phosphate (B84403) | Modulation of pathway intermediates, potential enzyme inhibition |

| Pentose Phosphate Pathway | Ribose-5-phosphate | Interference with nucleotide and NADPH synthesis |

Intervention in Specific Enzymatic Pathways

Boronic acids are recognized as a versatile class of enzyme inhibitors, primarily due to the ability of the boron atom to form a stable, tetrahedral complex with catalytic nucleophiles in the enzyme active site, mimicking the transition state of the catalyzed reaction. nih.gov This mechanism has been successfully exploited in the design of potent inhibitors for various enzyme classes.

Serine Proteases: A prominent class of enzymes targeted by boronic acids is the serine proteases. The catalytic serine residue in the active site of these enzymes can form a reversible covalent bond with the boronic acid moiety. This interaction can lead to potent and specific inhibition. While specific studies on this compound are limited, other boronic acid-containing compounds have demonstrated significant inhibitory activity against proteases like thrombin and chymotrypsin.

Kinases: Kinases are another important class of enzymes that are central to cellular signaling and are often targeted in drug discovery. biorxiv.orgnih.gov Some kinase inhibitors incorporate a boronic acid group. For example, 4-pyridinylboronic acid has been used in the synthesis of potential PDK1 and protein kinase CK2 inhibitors. sigmaaldrich.com Given its structural similarity, this compound could potentially exhibit inhibitory activity against certain kinases, thereby interfering with phosphorylation-dependent signaling cascades.

Other Enzymes: The reactivity of the boronic acid group is not limited to serine proteases and kinases. Boronic acids have been shown to inhibit a wide range of enzymes, including metalloproteases, histone deacetylases (HDACs), and beta-lactamases. nih.gov The pyridine (B92270) ring of this compound could further influence its binding specificity and potency through additional interactions within the enzyme's active site.

Table 2: Examples of Enzyme Classes Potentially Inhibited by Boronic Acids

| Enzyme Class | General Mechanism of Inhibition by Boronic Acids |

| Serine Proteases | Formation of a tetrahedral adduct with the catalytic serine residue. |

| Kinases | Interaction with key residues in the ATP-binding pocket. |

| Metalloproteases | Coordination of the boronic acid to the active site metal ion. |

| Histone Deacetylases (HDACs) | Interaction with the zinc ion in the catalytic domain. |

| Beta-Lactamases | Formation of a stable adduct with the catalytic serine residue. |

Impact on Cellular Signaling Pathways

The ability of this compound to interact with key enzymes like kinases suggests a broader potential to modulate cellular signaling pathways. These pathways are intricate networks that control fundamental cellular processes such as proliferation, differentiation, and apoptosis.

Kinase Signaling Cascades: By inhibiting specific kinases, this compound could disrupt signaling cascades such as the MAP kinase (MAPK) pathway or the PI3K/Akt pathway. These pathways are frequently dysregulated in various diseases, making them attractive targets for therapeutic intervention. For instance, inhibition of a kinase early in a cascade could lead to a significant downstream effect on gene expression and cellular behavior. Studies on related pyridine derivatives have shown modulation of such pathways. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling: GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction. nih.gov While direct interaction of this compound with GPCRs is not well-documented, its ability to modulate downstream effectors, such as kinases, could indirectly influence GPCR signaling. Furthermore, the pyridine moiety of the molecule could potentially interact with the ligand-binding pockets of certain GPCRs.

Apoptosis and Cell Cycle Regulation: Interference with fundamental signaling pathways can ultimately impact cell fate. For example, inhibition of pro-survival signaling pathways could induce apoptosis (programmed cell death). Boronic acid-containing compounds, such as the proteasome inhibitor bortezomib, are known to induce apoptosis in cancer cells by disrupting protein degradation pathways that are critical for cell cycle control. nih.gov

Metabolic Fate and Biotransformation Considerations

The metabolic fate of a xenobiotic compound is a critical determinant of its biological activity and duration of action. The biotransformation of this compound is expected to involve enzymatic modification of both the pyridine ring and the boronic acid moiety.

Phase I Metabolism: The cytochrome P450 (CYP450) family of enzymes are major players in the phase I metabolism of many drugs and xenobiotics. The pyridine ring of this compound is susceptible to oxidation by CYP450 enzymes, which could lead to the formation of N-oxides or hydroxylated derivatives. The transformation rate of pyridine derivatives can be influenced by the nature and position of substituents. nih.gov

Phase II Metabolism: Following phase I modifications, the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body. However, it has been suggested that boronic acid derivatives might exhibit reduced first-pass metabolism due to their ability to reversibly bind to diols present in glycoproteins, potentially making them less available for glucuronidation. nih.gov

Table 3: Potential Metabolic Pathways for this compound

| Metabolic Phase | Potential Reaction | Potential Metabolite(s) |

| Phase I | Oxidation of the pyridine ring | Hydroxylated derivatives, N-oxide |

| Phase I | Cleavage of the C-B bond | Nicotinic acid, Boric acid |

| Phase II | Conjugation of hydroxylated metabolites | Glucuronide or sulfate (B86663) conjugates |

Future Directions and Research Opportunities

Novel Synthetic Routes for Advanced Analogues

The exploration of novel synthetic methodologies is paramount for expanding the chemical space around 6-borononicotinic acid and generating advanced analogues with potentially enhanced biological activities. While classical methods for boronic acid synthesis are well-established, the development of more efficient, stereoselective, and versatile routes remains a key area of research. rsc.org

Recent advancements in organic synthesis have provided new tools for the creation of borinic acid derivatives and other organoboron compounds. mdpi.com These strategies often involve the formation of carbon-boron bonds through various borylating agents or the modification of existing arylboron reagents. mdpi.com For instance, methods like the Matteson homologation have been foundational in the synthesis of aminoboronic acid derivatives. rsc.org However, the focus is now shifting towards more elegant and convenient techniques that offer high generality and stereoselectivity. rsc.org

Future synthetic strategies for advanced this compound analogues could involve:

Catalyst-Controlled Reactions: The use of novel catalysts to control the stereoselectivity of reactions, leading to the synthesis of specific enantiomers or diastereomers of this compound derivatives. rsc.org

Continuous Flow Chemistry: The application of continuous flow mechanochemistry for the synthesis of derivatives, which can offer increased reaction efficiency and scalability. beilstein-journals.org

Photoredox Catalysis: The utilization of photoredox-catalyzed radical cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds under mild conditions. rsc.org

Late-Stage Functionalization: The development of methods to introduce the boronic acid moiety or other functional groups at a late stage in the synthesis, allowing for the rapid diversification of complex molecular scaffolds.

These advanced synthetic approaches will be instrumental in creating a diverse library of this compound analogues for further biological evaluation.

Exploration of Undiscovered Biological Targets

While the current understanding of this compound's biological activity is growing, a vast landscape of potential molecular targets remains unexplored. Identifying these undiscovered targets is crucial for elucidating the full therapeutic potential of this compound and its derivatives.

In silico target prediction methods have emerged as powerful tools to identify potential protein-protein interactions and binding sites for small molecules. mdpi.comnih.gov These computational approaches can analyze vast biological databases to predict which proteins a compound is likely to interact with, thereby guiding experimental validation. mdpi.combiorxiv.org This strategy can significantly accelerate the discovery of novel biological targets. mdpi.combiorxiv.org

Future research to uncover new biological targets for this compound could include:

In Silico Target Prediction: Employing computational tools to screen large protein databases and predict potential binding partners for this compound and its analogues. mdpi.combiorxiv.org This can help prioritize proteins for experimental testing.

Chemical Proteomics: Utilizing chemical probes derived from this compound to directly identify interacting proteins within a cellular context. nih.gov This approach can provide direct evidence of target engagement.

Phenotypic Screening: Performing high-throughput screens to identify compounds that produce a desired cellular phenotype, followed by target deconvolution studies to identify the responsible molecular target.

Exploration of Protein-Protein Interactions (PPIs): Investigating the potential of this compound derivatives to modulate PPIs, which are increasingly recognized as important drug targets, particularly in cancer therapy. nih.gov

The identification of novel biological targets will not only expand our understanding of this compound's mechanism of action but also open up new avenues for therapeutic intervention in a range of diseases. technologynetworks.com

Integration with Advanced Drug Discovery Technologies

The integration of this compound research with advanced drug discovery technologies is essential for accelerating the identification of lead compounds and optimizing their therapeutic potential. These technologies offer unprecedented opportunities to screen vast compound libraries, predict drug-like properties, and design novel molecules with improved efficacy and safety profiles.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of compounds for activity against a specific biological target or cellular pathway. nih.goveddc.sg HTS can be used to identify initial "hit" compounds from large chemical libraries, which can then be further optimized through medicinal chemistry efforts. researchgate.netnih.gov